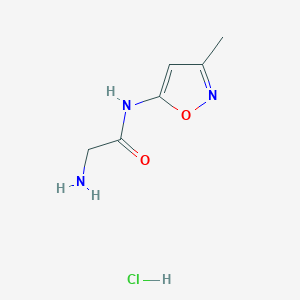
potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate is a chemical of significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For example, one common method involves the use of a specific catalyst under controlled temperature conditions to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and quantity of the compound. The process often involves the use of automated systems to monitor and control the reaction parameters, ensuring optimal conditions are maintained throughout the production cycle.
Chemical Reactions Analysis
Types of Reactions
potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require the presence of an oxidizing agent and an acidic or basic medium, while reduction reactions may require a reducing agent and an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is used in studies involving cellular processes and biochemical pathways.
this compound is investigated for its potential therapeutic effects and as a component in drug formulations.Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with a different spectrum of activity.
CID 6540461: Another cephalosporin with distinct pharmacological properties.
CID 5362065: A compound with similar chemical structure but different biological activity.
CID 5479530: A cephalosporin with unique therapeutic applications.
Each of these compounds has its own set of properties and applications, making this compound unique in its specific uses and effects.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for researchers and industry professionals alike. By comparing it with similar compounds, we can appreciate its distinct characteristics and potential for future research and development.
Properties
IUPAC Name |
potassium;5-oxo-1,2-dihydro-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3.K/c7-2(8)1-4-3(9)6-5-1;/h(H,7,8)(H2,4,5,6,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHTZZTMQKEOC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NN1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)NN1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide](/img/structure/B7950537.png)






![2-amino-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B7950583.png)

![2-methyl-5-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B7950604.png)

